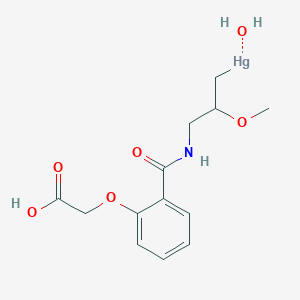

水杨酸水银

描述

科学研究应用

Mersalyl acid has been used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: To study the effects of mercury on biological systems and as a tool to inhibit specific enzymes.

Medicine: Historically used as a diuretic to treat edema and hypertension.

Industry: Used in the production of certain pharmaceuticals and as a catalyst in chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: Mersalyl acid can be synthesized through the reaction of 2-(carboxymethoxy)benzoyl chloride with 3-hydroxymercurio-2-methoxypropylamine. The reaction typically involves the use of an organic solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the stability of the mercury compound .

Industrial Production Methods: Industrial production of mersalyl acid follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the toxic nature of mercury compounds. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

化学反应分析

Types of Reactions: Mersalyl acid undergoes several types of chemical reactions, including:

Oxidation: The mercury center can be oxidized, leading to the formation of various mercury oxides.

Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.

Substitution: The phenoxyacetic acid moiety can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, thiols.

Major Products Formed:

Oxidation Products: Mercury oxides.

Reduction Products: Mercury(I) compounds, elemental mercury.

Substitution Products: Various substituted phenoxyacetic acids.

作用机制

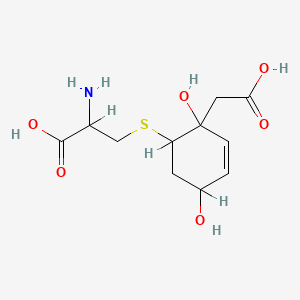

Mersalyl acid exerts its effects primarily through the high-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins. This binding alters intracellular thiol status, promoting oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury also inhibits aquaporins, halting water flow across cell membranes, and inhibits the protein LCK, leading to decreased T-cell signaling and immune system depression .

相似化合物的比较

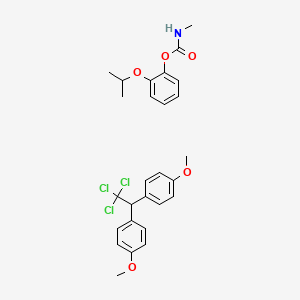

Thiomersal: An organomercury antiseptic and antifungal agent.

Nitromersol: Another organomercury antiseptic and antifungal agent.

Comparison: Mersalyl acid is unique due to its specific use as a diuretic and its particular molecular structure, which includes a phenoxyacetic acid moiety. Unlike thiomersal and nitromersol, which are primarily used for their antiseptic properties, mersalyl acid was used for its diuretic effects. Additionally, the presence of the phenoxyacetic acid group in mersalyl acid distinguishes it from other organomercury compounds .

属性

IUPAC Name |

[3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUOGPZRDRUOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg].O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18HgNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Mersalyl acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

486-67-9 | |

| Record name | Mersalyl acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

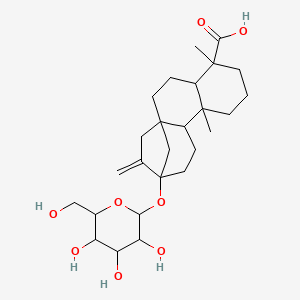

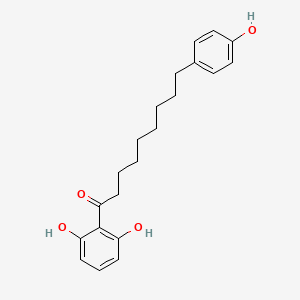

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

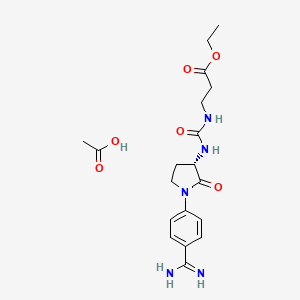

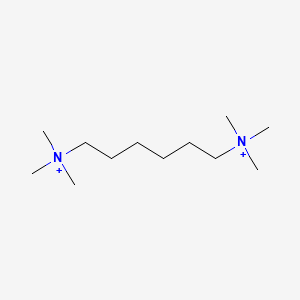

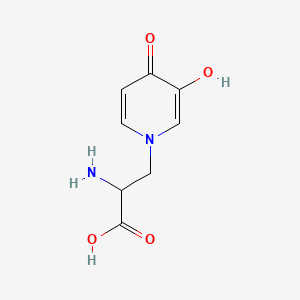

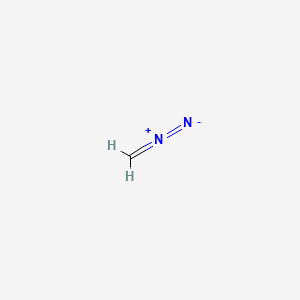

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mersalyl acid?

A1: Mersalyl acid exerts its effects primarily by binding to sulfhydryl groups (-SH) present in proteins [, , , , , , , , ]. This interaction can lead to alterations in protein conformation, disrupting their normal function [, ].

Q2: How does mersalyl acid affect lactate transport in biological systems?

A2: Mersalyl acid inhibits lactate-proton cotransport in various tissues, including the corneal endothelium [], corneal epithelium [], and frog retinal pigment epithelium []. This inhibition likely stems from its binding to sulfhydryl groups on the lactate transporter protein, impeding its activity [, ].

Q3: What are the consequences of mersalyl acid's interaction with enzymes?

A3: Mersalyl acid can inhibit various enzymes, including Na,K-ATPase in the stria vascularis of the ear [], adenosine deaminase in Aspergillus oryzae [], and 5α-reductase in rats [, ]. This inhibition is often attributed to its interaction with essential sulfhydryl groups at or near the enzyme's active site [, ].

Q4: How does mersalyl acid impact cellular respiration?

A4: Studies using soybean mitochondrial membranes suggest that mersalyl acid can disrupt Fe-S centers, leading to a decrease in singlet oxygen generation and potentially affecting mitochondrial respiratory processes [, ].

Q5: Does mersalyl acid influence intracellular calcium levels?

A5: Research on guinea pig spermatozoa suggests that mersalyl acid can induce an influx of calcium ions, contributing to the acrosome reaction, a crucial step in fertilization []. This effect is likely mediated by mersalyl acid's interaction with membrane proteins involved in calcium regulation.

Q6: What is the molecular formula and weight of mersalyl acid?

A6: Mersalyl acid has the molecular formula C13H16HgNO6S and a molecular weight of 549.9 g/mol [].

Q7: Is there any spectroscopic data available for mersalyl acid?

A7: While the provided research papers don't contain specific spectroscopic data for mersalyl acid, they do mention techniques like X-ray diffraction used to characterize its structure [].

Q8: Are there any specific applications of mersalyl acid that exploit its interaction with sulfhydryl groups?

A9: Research has explored the use of mersalyl acid to study the role of sulfhydryl groups in biological processes, such as enzyme activity, transport mechanisms, and receptor function [, , , ]. Additionally, its ability to induce the acrosome reaction in spermatozoa highlights its potential in reproductive biology research [].

Q9: Have there been any computational studies or QSAR models developed for mersalyl acid?

A10: While the provided research papers don't detail computational studies or QSAR models for mersalyl acid, they do mention the use of computer-generated three-dimensional models to study its analogs and their interactions with the PAH transporter [].

Q10: What analytical methods are commonly used to characterize and quantify mersalyl acid?

A12: The research papers utilize various methods, including high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICPMS) to determine sulfhydryl groups after derivatization with mersalyl acid []. X-ray diffraction has been employed for structural characterization [].

Q11: What are the known toxicological properties of mersalyl acid?

A13: As an organomercurial compound, mersalyl acid possesses inherent toxicity []. Its ability to bind to sulfhydryl groups in proteins can disrupt cellular processes and lead to adverse effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1218166.png)

![11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid](/img/structure/B1218171.png)